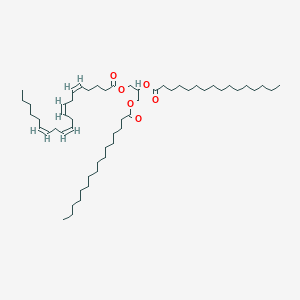

1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol

Descripción

Propiedades

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h16,19,25-26,28,31,36,39,52H,4-15,17-18,20-24,27,29-30,32-35,37-38,40-51H2,1-3H3/b19-16-,26-25-,31-28-,39-36- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMDHBKIGZUTJX-MFRLHHNRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis and Significance of Arachidonic Acid-Containing Triacylglycerols: From Cellular Storage to Signaling Precursor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonic acid (ARA), a critical omega-6 polyunsaturated fatty acid, is a central player in cellular signaling, primarily as the precursor to the eicosanoid family of inflammatory mediators.[1][2] While its role in membrane phospholipids is well-documented, the function of its esterification into triacylglycerols (TAGs) is an area of intense investigation. These ARA-containing TAGs are not merely inert energy depots but represent a significant, mobilizable reservoir of ARA that can be tapped for signaling purposes. This guide provides a comprehensive technical overview of the biosynthetic pathways responsible for the formation of ARA-containing TAGs, the key enzymatic players, established analytical methodologies for their characterization, and the pharmacological implications for drug development.

Introduction: The Dual Roles of Arachidonic Acid

Arachidonic acid is stored in cell membranes, esterified primarily at the sn-2 position of glycerophospholipids.[3] Upon cellular stimulation by various stimuli, ARA is liberated by the action of phospholipase A₂ (PLA₂) enzymes.[4][5][6] Once free, its fate is determined by several enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: Produces prostaglandins and thromboxanes.[1][7][8]

-

Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins.[4][7][8]

-

Cytochrome P450 (CYP450) Pathway: Forms epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[4][7][8]

These eicosanoid products are potent lipid mediators involved in inflammation, immunity, and thrombosis.[1] Given the power of these signaling molecules, the concentration of free ARA within the cell is tightly regulated.[9][10] One major mechanism for buffering intracellular ARA levels is its incorporation into neutral lipid stores, specifically TAGs. This creates a dynamic reservoir that can be hydrolyzed to release ARA for subsequent eicosanoid production, linking lipid storage directly to inflammatory and signaling cascades.[11][12]

Biosynthetic Pathways of ARA-Containing Triacylglycerols

The incorporation of arachidonic acid into the triacylglycerol backbone is not a random event but a highly regulated process involving two primary, interconnected pathways: the de novo Kennedy pathway and the phospholipid remodeling Lands' cycle.

De Novo Synthesis: The Kennedy Pathway

The Kennedy pathway is the principal route for synthesizing TAGs from a glycerol backbone and fatty acyl-CoAs.[13][14] It proceeds through a series of sequential acylation steps, primarily in the endoplasmic reticulum.

-

Glycerol-3-Phosphate Acylation: The pathway begins with glycerol-3-phosphate, which is acylated at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT).

-

Lysophosphatidic Acid Acylation: The resulting lysophosphatidic acid is then acylated at the sn-2 position by acylglycerol-phosphate acyltransferase (AGPAT) to form phosphatidic acid (PA).

-

Dephosphorylation: Phosphatidic acid phosphohydrolase (PAP, or lipin) removes the phosphate group from PA to yield diacylglycerol (DAG).[15]

-

Final Acylation: This is the committed and rate-limiting step in TAG synthesis. Diacylglycerol acyltransferase (DGAT) catalyzes the esterification of a fatty acyl-CoA to the free hydroxyl group at the sn-3 position of DAG, forming TAG.[16][17]

While this pathway can theoretically incorporate ARA-CoA at any of the acylation steps, studies in macrophage-like cells suggest that the incorporation of ARA into TAGs occurs almost exclusively via de novo synthesis.[18] The availability of free ARA is a key determinant for its distribution among different lipid classes.[18]

The Remodeling Route: The Lands' Cycle and its Connection to TAG Synthesis

The Lands' cycle is a crucial pathway for enriching cellular membranes, particularly phospholipids, with polyunsaturated fatty acids like ARA.[19][20][21] This cycle involves the continuous deacylation and reacylation of phospholipids.

-

Deacylation: A phospholipase (like PLA₂) removes a fatty acid from a phospholipid (e.g., phosphatidylcholine, PC), generating a lysophospholipid (e.g., lyso-PC).[22][23]

-

Reacylation: A lysophospholipid acyltransferase (LPLAT) then esterifies a specific fatty acyl-CoA to the lysophospholipid.[22][23]

The enzyme Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) is particularly important in this context, as it shows high specificity for arachidonoyl-CoA, making it a key enzyme for incorporating ARA into phospholipids.[19][24]

While the Lands' cycle directly pertains to phospholipids, it is inextricably linked to the synthesis of ARA-TAGs. The ARA-enriched phospholipid pool can serve as a source of ARA-containing DAG, which can then be acylated by DGAT to form TAG. This suggests a dynamic interplay where ARA is first incorporated into phospholipids via the Lands' cycle and can then be channeled into the TAG pool for storage.[14][21]

Key Enzymatic Players

Diacylglycerol Acyltransferases (DGAT1 and DGAT2)

Two distinct enzymes, DGAT1 and DGAT2, catalyze the final step of TAG synthesis.[16] Despite catalyzing the same reaction, they are encoded by unrelated genes and exhibit different properties.[25]

-

DGAT1: In addition to TAG synthesis, DGAT1 also exhibits activity towards other substrates, acting as an acyl-CoA:retinol acyltransferase (ARAT) and a wax synthase.[17][25]

-

DGAT2: Appears to be the dominant enzyme for TAG synthesis in hepatocytes. DGAT2 may have a preference for incorporating newly synthesized fatty acids.

Both DGAT1 and DGAT2 are required for the majority of TAG synthesis, and their combined function is essential for the formation of lipid droplets in adipocytes.[26][27] Their specific affinities for ARA-containing DAG substrates are a critical determinant in the formation of ARA-TAGs and a subject of ongoing research.

Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)

LPCAT3 is a member of the membrane-bound O-acyltransferase (MBOAT) family.[19] It is recognized as the key enzyme for incorporating ARA into glycerophospholipids.[19][24] Studies have shown that LPCAT3 activity is essential for enriching membranes with arachidonoyl phospholipids, which in turn is a critical determinant of triglyceride secretion from the liver and intestine.[28] By controlling the amount of ARA in the phospholipid pool, LPCAT3 indirectly influences the substrate availability for ARA-TAG synthesis.

Visualization of Biosynthetic Pathways

The interplay between the de novo and remodeling pathways is complex but essential for understanding the generation of specific TAG molecular species.

References

- 1. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 6. Phospholipase A(2) regulation of arachidonic acid mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition [frontiersin.org]

- 8. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How is the level of free arachidonic acid controlled in mammalian cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blockade of arachidonic acid incorporation into phospholipids induces apoptosis in U937 promonocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arachidonate-containing triacylglycerols: biosynthesis and a lipolytic mechanism for the release and transfer of arachidonate to phospholipids in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Frontiers | The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering [frontiersin.org]

- 15. minams.edu.pk [minams.edu.pk]

- 16. profiles.wustl.edu [profiles.wustl.edu]

- 17. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The incorporation of arachidonic acid into triacylglycerol in P388D1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lysophosphatidylcholine Acyltransferase 3 Is the Key Enzyme for Incorporating Arachidonic Acid into Glycerophospholipids during Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. New appreciation for an old pathway: the Lands Cycle moves into new arenas in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion [escholarship.org]

The Eicosanoid Precursor Cascade of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol: A Technical Guide for Researchers

Foreword: Deconstructing the Path from a Storage Lipid to Potent Mediators

To the dedicated researchers, scientists, and drug development professionals delving into the intricate world of lipid signaling, this guide offers a comprehensive exploration of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol as a pro-eicosanoid molecule. We move beyond simplistic diagrams to dissect the causality behind the metabolic cascade, providing not just the "what" but the critical "how" and "why" that underpin the conversion of a seemingly inert triacylglycerol into a symphony of potent inflammatory and anti-inflammatory molecules. Our focus is on the enzymatic precision and cellular logistics that govern this transformation, offering both foundational knowledge and actionable experimental frameworks.

Section 1: The Substrate - Understanding this compound

This compound is a structured triacylglycerol (TAG) characterized by two saturated palmitic acid chains at the sn-1 and sn-2 positions and an unsaturated arachidonic acid chain at the sn-3 position of the glycerol backbone. This specific arrangement is not merely a storage form of fatty acids but a targeted delivery vehicle for arachidonic acid, the central precursor to eicosanoids.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₅H₉₈O₆ |

| Molecular Weight | 855.36 g/mol |

| Appearance | Solid |

| Key Components | Palmitic Acid (16:0), Arachidonic Acid (20:4) |

The strategic placement of arachidonic acid at the sn-3 position is a critical determinant of its metabolic fate, a concept we will explore in the subsequent sections.

Section 2: The Metabolic Gauntlet - A Stepwise Enzymatic Conversion

The liberation of arachidonic acid from this compound is not a single event but a meticulously orchestrated enzymatic cascade. This process involves the sequential action of specific lipases, each with distinct substrate and positional preferences.

Initial Hydrolysis: The Role of Triacylglycerol Lipases

For the cellular machinery to access the arachidonic acid, the triacylglycerol must first be hydrolyzed. In a physiological context, this can be initiated by extracellular lipases like pancreatic lipase or intracellular lipases such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).[1]

-

Pancreatic Lipase: In the context of dietary intake, pancreatic lipase preferentially hydrolyzes the sn-1 and sn-3 positions of triacylglycerols.[2] This would liberate arachidonic acid directly.

-

Adipose Triglyceride Lipase (ATGL): As the rate-limiting enzyme for the initial step of intracellular triacylglycerol hydrolysis, ATGL exhibits a strong preference for hydrolyzing fatty acid esters at the sn-2 position of the glycerol backbone.[3] In the case of our substrate, this would release a palmitic acid molecule, yielding 1-Palmitoyl-3-Arachidonoyl-glycerol.

-

Hormone-Sensitive Lipase (HSL): HSL is capable of hydrolyzing triacylglycerols, but its primary role in the lipolytic cascade is the hydrolysis of the diacylglycerol (DAG) products generated by ATGL.[4]

The initial hydrolytic step is crucial as it dictates the structure of the subsequent diacylglycerol intermediate.

The Diacylglycerol Crossroads: Liberation of Arachidonic Acid

Following the initial hydrolysis, the resulting diacylglycerol becomes the substrate for a different set of lipases. The precise identity of the DAG will depend on the initial lipase action. Assuming intracellular metabolism via ATGL, the primary product would be a diacylglycerol containing palmitic acid and arachidonic acid.

The key enzyme in the subsequent step is Diacylglycerol Lipase (DAGL) . DAGL is known to hydrolyze the sn-1 position of diacylglycerol, leading to the formation of a 2-monoacylglycerol.[5][6] In the context of a diacylglycerol containing both palmitate and arachidonate, the action of DAGL would release the palmitic acid at the sn-1 position, generating 2-arachidonoylglycerol (2-AG) .

The Final Cleavage: Monoacylglycerol Lipase and the Release of Free Arachidonic Acid

The final and critical step in this pathway is the hydrolysis of 2-arachidonoylglycerol by Monoacylglycerol Lipase (MGL) . This enzyme efficiently cleaves the ester bond of 2-AG, releasing free arachidonic acid into the cytoplasm.[7] This free arachidonic acid is now available to be shuttled into the eicosanoid synthesis pathways.

Section 3: The Eicosanoid Synthesis Machinery

Once liberated, free arachidonic acid is rapidly metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

-

Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandins (e.g., PGE₂, PGD₂, PGF₂α), prostacyclin (PGI₂), and thromboxanes (e.g., TXA₂). These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: The LOX pathway, involving enzymes like 5-LOX, 12-LOX, and 15-LOX, transforms arachidonic acid into leukotrienes (e.g., LTB₄, LTC₄, LTD₄, LTE₄) and hydroxyeicosatetraenoic acids (HETEs). These eicosanoids are potent chemoattractants for immune cells and are involved in allergic and inflammatory responses.

Section 4: Experimental Workflows and Protocols

To investigate the role of this compound as an eicosanoid precursor, a multi-step experimental approach is required. The following protocols provide a framework for such studies, with a focus on a macrophage cell culture model.

Cell Culture and Stimulation

Macrophages are a relevant cell type for studying inflammation and eicosanoid production. Bone marrow-derived macrophages (BMDMs) are a commonly used primary cell model.[8]

Protocol 1: Macrophage Culture and Stimulation

-

Isolation and Culture of BMDMs: Isolate bone marrow from the femurs and tibias of mice and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.[8]

-

Plating for Experiment: Seed the differentiated macrophages in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

-

Lipid Loading: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute it in serum-free medium to the desired final concentration. It is crucial to ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Stimulation: Replace the culture medium with the lipid-containing medium and incubate for a defined period (e.g., 1, 4, 8, 24 hours). In parallel, include a vehicle control (medium with solvent only). For studies on inflammatory responses, cells can be co-stimulated with an inflammatory agent like lipopolysaccharide (LPS) (100 ng/mL).

In Vitro Lipase Activity Assays

To confirm the enzymatic activities involved in the metabolic cascade, in vitro assays using purified enzymes or cell lysates can be performed.

Protocol 2: Triacylglycerol Lipase Activity Assay

This assay measures the release of fatty acids from the triacylglycerol substrate.

-

Substrate Preparation: Prepare an emulsion of this compound.

-

Enzyme Reaction: Incubate the substrate with a source of triacylglycerol lipase (e.g., purified pancreatic lipase, ATGL, or cell lysate) in a suitable buffer at 37°C.

-

Detection: The released free fatty acids can be quantified using a colorimetric or fluorometric assay kit that measures the increase in fatty acid concentration over time.

Protocol 3: Diacylglycerol Lipase Activity Assay

This assay is designed to measure the activity of DAGL.

-

Substrate: Use a commercially available diacylglycerol substrate or the diacylglycerol product from the triacylglycerol lipase assay.

-

Enzyme Reaction: Incubate the substrate with a source of DAGL (e.g., cell lysate from transfected cells overexpressing DAGL) in an appropriate buffer system.

-

Detection: The production of monoacylglycerol or the release of a fatty acid can be quantified by chromatographic methods (TLC or LC-MS) or by using a coupled enzyme assay.

Eicosanoid Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of a wide range of eicosanoids.

Protocol 4: Extraction and Analysis of Eicosanoids from Cell Culture Media

-

Sample Collection: At the end of the stimulation period, collect the cell culture medium.

-

Internal Standards: Add a mixture of deuterated eicosanoid internal standards to each sample to correct for extraction losses and matrix effects.

-

Solid-Phase Extraction (SPE): Acidify the samples and perform SPE using a C18 cartridge to extract the eicosanoids. Wash the cartridge to remove interfering substances and elute the eicosanoids with an organic solvent (e.g., methanol or ethyl acetate).

-

LC-MS/MS Analysis: Evaporate the solvent and reconstitute the sample in the mobile phase. Inject the sample onto a reverse-phase LC column coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Each eicosanoid is identified by its specific retention time and precursor-to-product ion transition.

-

Quantification: Generate calibration curves for each eicosanoid using authentic standards and quantify the eicosanoids in the samples relative to the internal standards.

Section 5: Concluding Remarks and Future Directions

The structured triacylglycerol this compound represents a fascinating tool for probing the intricacies of eicosanoid biology. Its metabolism underscores the importance of enzymatic specificity and the sequential nature of lipid signaling pathways. For researchers in drug development, understanding how the delivery and release of arachidonic acid can be modulated at the level of specific lipases offers new therapeutic avenues for inflammatory and other diseases.

Future research should focus on the subcellular localization of these enzymatic steps and the precise signaling cues that initiate the breakdown of this specific triacylglycerol. Furthermore, exploring the metabolic fate of the resulting dipalmitoylglycerol and its potential role in other signaling pathways, such as protein kinase C activation, will provide a more complete picture of the biological consequences of introducing this molecule into a cellular system. This guide provides a robust framework for embarking on these exciting lines of inquiry.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 5. Diacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 6. Reactome | DAG is metabolized by DAGL to 2-AG [reactome.org]

- 7. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Life of a Pro-Inflammatory Precursor: A Technical Guide to the Cellular Storage of Arachidonic Acid in Triacylglycerols

Introduction: Arachidonic Acid - Beyond the Inflammatory Cascade

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a central figure in cellular signaling, renowned as the primary precursor to eicosanoids, a diverse family of potent lipid mediators that orchestrate inflammation, immunity, and hemostasis[1][2][3]. The cellular concentration of free AA is meticulously controlled, as its availability is the rate-limiting step for eicosanoid synthesis[1]. While the scientific community has extensively studied the liberation of AA from membrane phospholipids by phospholipase A2 (PLA2) enzymes, a crucial and often overlooked aspect of its metabolism is its storage in a seemingly inert lipid species: triacylglycerols (TAGs)[4][5][6]. This guide provides a comprehensive exploration of the mechanisms, physiological significance, and experimental methodologies related to the cellular storage of arachidonic acid in triacylglycerols, offering researchers, scientists, and drug development professionals a detailed understanding of this critical metabolic hub.

The Cellular Decision: Esterification into Phospholipids versus Triacylglycerols

Upon entering the cell, arachidonic acid faces a metabolic crossroads: esterification into membrane phospholipids for structural and signaling purposes or sequestration into triacylglycerols for storage. This decision is not arbitrary but is governed by the cell type, its metabolic state, and the concentration of available AA[7][8].

In most resting cells, particularly immune cells, the primary fate of exogenous AA is its rapid incorporation into the sn-2 position of membrane phospholipids through the Lands cycle, a deacylation/reacylation pathway[1][4]. This process ensures the enrichment of cellular membranes with this vital fatty acid. However, under conditions of AA excess, such as those encountered in inflammatory foci or atherosclerotic plaques, the cellular machinery shunts a significant portion of incoming AA into the neutral lipid pool, primarily as TAGs stored in lipid droplets[5][9][10]. This alternative pathway prevents the potentially cytotoxic effects of high concentrations of free AA and its uncontrolled conversion to pro-inflammatory eicosanoids.

The Key Enzymatic Gatekeepers

The channeling of arachidonic acid into triacylglycerols is a two-step enzymatic process orchestrated by acyl-CoA synthetases (ACSLs) and diacylglycerol acyltransferases (DGATs).

1. Acyl-CoA Synthetase 4 (ACSL4): The Arachidonate Specialist

The first committed step in the intracellular metabolism of any long-chain fatty acid is its activation to a fatty acyl-CoA thioester, a reaction catalyzed by acyl-CoA synthetases[11][12]. Among the various ACSL isoforms, ACSL4 exhibits a unique and preferential activity towards arachidonic acid[11][13]. This specificity makes ACSL4 a critical gatekeeper in determining the metabolic fate of AA. The formation of arachidonoyl-CoA by ACSL4 effectively traps AA within the cell and primes it for subsequent esterification reactions[14]. The expression and activity of ACSL4 are often upregulated in inflammatory conditions, further highlighting its role in AA metabolism during immune responses[11].

2. Diacylglycerol Acyltransferases (DGATs): The Final Step in TAG Synthesis

The final and rate-limiting step in the de novo synthesis of triacylglycerols is the esterification of a diacylglycerol (DAG) with a long-chain fatty acyl-CoA, a reaction catalyzed by diacylglycerol acyltransferases[15]. Mammalian cells express two major DGAT enzymes, DGAT1 and DGAT2, which, despite catalyzing the same reaction, exhibit distinct subcellular localizations and potential functional roles[15][16]. While both enzymes can utilize arachidonoyl-CoA as a substrate, their relative contributions to the formation of AA-containing TAGs may vary depending on the cell type and metabolic context. The activity of DGATs represents the commitment of arachidonic acid to storage within lipid droplets.

Lipid Droplets: The Dynamic Hub of Arachidonic Acid Storage and Mobilization

Once synthesized, AA-rich triacylglycerols are sequestered within lipid droplets, organelles once considered mere static storage depots but now recognized as dynamic hubs of lipid metabolism and signaling[9][10][17][18][19]. These organelles consist of a neutral lipid core, primarily composed of TAGs and cholesterol esters, surrounded by a phospholipid monolayer embedded with a unique repertoire of proteins[17].

The storage of arachidonic acid in lipid droplets is not a terminal fate. A dynamic interplay exists between the TAG and phospholipid pools of AA[4][5][6]. Under certain conditions, AA can be mobilized from TAG stores and re-incorporated into membrane phospholipids, a process that replenishes the substrate pool for eicosanoid synthesis following cellular activation[4][5][6][20]. This mobilization is initiated by the hydrolysis of TAGs by adipose triglyceride lipase (ATGL), releasing free AA into the cytoplasm[21].

The following diagram illustrates the enzymatic pathway for the incorporation of arachidonic acid into triacylglycerols:

References

- 1. balsinde.org [balsinde.org]

- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Mobilization of the Phospholipid and Triacylglycerol Pools of Arachidonic Acid in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. balsinde.org [balsinde.org]

- 7. The incorporation of arachidonic acid into triacylglycerol in P388D1 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of triglycerides in endothelial cell arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Lipid Droplets, Phospholipase A2, Arachidonic Acid, and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of acyl-CoA synthetase ACSL4 in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Role of Dgat2 in Glucose Uptake and Fatty Acid Metabolism in C2C12 Skeletal Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipid Droplets, Phospholipase A2, Arachidonic Acid, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Lipid Droplets, the Central Hub Integrating Cell Metabolism and the Immune System [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Differential Mobilization of the Phospholipid and Triacylglycerol Pools of Arachidonic Acid in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lipolysis meets inflammation: arachidonic acid mobilization from fat - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Metabolism of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol is a structured triacylglycerol (TAG) of significant interest due to its specific composition, delivering the saturated fatty acid palmitic acid and the essential polyunsaturated fatty acid arachidonic acid. Understanding its metabolic fate is critical for applications ranging from specialized nutrition, such as in infant formulas, to its use as a delivery vehicle for bioactive fatty acids in pharmaceutical development. This guide provides a comprehensive overview of the in vivo metabolic journey of this molecule, from its initial hydrolysis in the gastrointestinal tract to the systemic distribution and ultimate cellular fate of its constituent fatty acids. We will explore the enzymatic processes, transport mechanisms, and analytical methodologies required to elucidate its metabolic profile, offering field-proven insights into the causality behind experimental design and data interpretation.

Part 1: Introduction to Structured Triacylglycerols and Their Significance

Dietary fats are predominantly composed of triacylglycerols (TAGs), which serve as the primary carriers of energy and essential fatty acids.[1] A structured TAG, such as this compound, is a lipid in which the fatty acid composition and positional distribution on the glycerol backbone are precisely controlled.[2] This specificity is of paramount metabolic importance because the enzymes responsible for fat digestion exhibit high regioselectivity.[1]

The molecule in focus contains:

-

Palmitic Acid (16:0): Two molecules, esterified at the sn-1 and sn-2 positions. Palmitic acid is a common saturated fatty acid involved in energy storage and cellular signaling.

-

Arachidonic Acid (20:4, ω-6): One molecule, esterified at the sn-3 position. Arachidonic acid (ARA) is a crucial polyunsaturated fatty acid (PUFA) essential for brain development and is the metabolic precursor to a vast array of signaling molecules known as eicosanoids.[3][4]

The positioning of these fatty acids dictates their fate upon digestion, influencing their absorption efficiency and subsequent bioavailability for tissue-specific functions.[2]

Part 2: Gastrointestinal Digestion and Absorption

The breakdown of dietary TAGs is a multi-step process initiated in the stomach and completed in the small intestine.[5] While lingual and gastric lipases begin the hydrolysis, primarily targeting the sn-3 position, their contribution is limited.[6] The principal enzymatic digestion occurs in the duodenum.[7]

2.1 Emulsification and the Role of Pancreatic Lipase

Upon entering the small intestine, large lipid droplets are emulsified by bile salts, which act as detergents to break them into smaller micelles.[8] This process dramatically increases the surface area for the action of pancreatic triacylglycerol lipase (PTL), the primary enzyme for fat digestion.[5][7] PTL displays strong regioselectivity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions of the TAG molecule.[9]

For this compound, the specific action of PTL results in the following products:

-

Free Arachidonic Acid (from the sn-3 position).

-

Free Palmitic Acid (from the sn-1 position).

-

2-Palmitoyl-glycerol (a 2-monoacylglycerol or 2-MAG).

This enzymatic specificity means that the fatty acid at the sn-2 position is largely conserved as a monoacylglycerol, a critical factor for its efficient absorption.[2]

2.2 Micellar Solubilization and Enterocyte Uptake

The resulting free fatty acids and 2-MAG are poorly soluble in the aqueous environment of the intestine. Bile salts facilitate their transport to the intestinal wall by incorporating them into mixed micelles.[9] These micelles shuttle the lipid digestion products to the surface of the enterocytes, where they are absorbed, likely through a combination of passive diffusion and protein-mediated transport.[10]

Part 3: Intestinal Re-esterification and Systemic Transport

Once inside the enterocyte, the absorbed fatty acids and 2-monoacylglycerols are re-esterified back into triacylglycerols.[8][11] This process, occurring primarily via the monoacylglycerol pathway, effectively "traps" the lipids within the cell and prepares them for systemic transport. It is crucial to recognize that during this re-synthesis, the original structure of the dietary TAG is lost. The newly formed TAGs will have a varied fatty acid composition based on the pool of fatty acids available within the enterocyte.

These new TAGs, along with cholesterol and phospholipids, are then packaged with apolipoproteins (specifically ApoB-48) to form large lipoprotein particles called chylomicrons.[6][8] Chylomicrons are secreted from the enterocytes into the lymphatic system, bypassing the liver initially, and eventually entering the bloodstream for distribution to peripheral tissues.[8][9]

Part 4: Peripheral Tissue Uptake and Cellular Fate

In circulation, the TAGs within chylomicrons are substrates for lipoprotein lipase (LPL), an enzyme located on the surface of capillary endothelial cells in tissues like adipose, muscle, and heart.[8] LPL hydrolyzes the TAGs, releasing free fatty acids and glycerol.

-

Fate of Palmitic Acid: As a saturated fatty acid, palmitic acid is primarily taken up by adipose tissue for re-esterification and storage as TAG, or by muscle cells for immediate energy production via β-oxidation.

-

Fate of the Glycerol Backbone: The glycerol backbone is transported to the liver, where it can enter glycolysis or be used for gluconeogenesis.

-

Fate of Arachidonic Acid (ARA): The metabolic fate of ARA is complex and of high biological importance. Upon cellular uptake, it can follow several pathways:

-

Incorporation into Membrane Phospholipids: ARA is preferentially incorporated into the sn-2 position of membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylinositol (PI).[4][12] This process is crucial for maintaining membrane fluidity and serves as a reservoir for future signaling events.

-

Eicosanoid Synthesis: When cells are activated by inflammatory or other stimuli, ARA is released from membrane phospholipids by phospholipase A2 (PLA2).[12] Free ARA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce potent signaling molecules like prostaglandins, thromboxanes, and leukotrienes.

-

Endocannabinoid Synthesis: Liberated ARA can be used in the brain and other tissues for the enzymatic synthesis of endocannabinoids, most notably 2-arachidonoylglycerol (2-AG), a key neuromodulatory lipid.[13][14]

-

Part 5: Experimental Methodologies for Metabolic Analysis

A robust analysis of the in vivo metabolism of this compound requires a multi-faceted experimental approach. The use of isotopically labeled compounds is essential for tracing the fate of the molecule and its components.

5.1 General Experimental Workflow

The workflow for a definitive metabolic study involves administering the labeled lipid to an animal model, followed by systematic sample collection and analysis.

References

- 1. The digestion of dietary triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structured Triacylglycerol with Optimal Arachidonic Acid and Docosahexaenoic Acid Content for Infant Formula Development: A Bio-Accessibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. annualreviews.org [annualreviews.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pancreatic lipase family - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Structured Lipids: An Overview and Comments on Performance Enhancement Potential - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 2-Arachidonoylglycerol (2-AG) membrane transport: history and outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. balsinde.org [balsinde.org]

- 13. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex [mdpi.com]

Illuminating the Subcellular Tapestry: A Guide to the Intracellular Localization of Specific Triacylglycerol Species

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Droplet—Why Species Matter

For decades, the lipid droplet has been viewed as a simple, inert depot for cellular energy storage. This perspective, however, is undergoing a profound revision. We now understand that these dynamic organelles are critical hubs for lipid metabolism, signaling, and trafficking, with intricate roles in health and diseases ranging from obesity and diabetes to cancer and neurodegeneration[1][2]. The core of these droplets, composed of neutral lipids, is primarily triacylglycerols (TAGs). Yet, not all TAGs are created equal. The specific fatty acid species esterified to the glycerol backbone—their chain length, degree of saturation, and configuration—dramatically influence the physical properties and metabolic fate of the lipid droplet and, by extension, the cell itself.

For instance, an accumulation of saturated TAGs may be uniquely deleterious for muscle insulin sensitivity, a factor not discernible by simply measuring total lipid content[3][4]. Therefore, the ability to move beyond merely identifying a lipid droplet to precisely mapping the subcellular location of specific TAG species is a critical frontier in cell biology and drug development. This guide eschews a one-size-fits-all approach. Instead, it provides a deep dive into the core methodologies available, focusing on the causality behind experimental choices to empower researchers to select and implement the most appropriate techniques for their specific biological questions.

The Foundational Challenge: Distinguishing Molecular Cousins

Traditional methods for visualizing lipids, such as fluorescent dyes like Nile Red or BODIPY, are excellent for identifying the presence and general morphology of lipid droplets.[5][6]. However, they lack chemical specificity. They cannot distinguish between a TAG molecule containing three oleic acid chains (a monounsaturated fatty acid) and one containing three palmitic acid chains (a saturated fatty acid). This limitation necessitates the use of advanced techniques that can probe the intrinsic chemical nature of the molecules themselves.

Vibrational Microscopy: Listening to Chemical Bonds

Vibrational microscopy techniques achieve chemical specificity without the need for labels by detecting the characteristic vibrational frequencies of chemical bonds within a molecule. This makes them exceptionally powerful for live-cell imaging of lipids.

Principle of Operation

Both Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) microscopy rely on enhancing the weak spontaneous Raman scattering signal by using two precisely tuned lasers (a pump beam and a Stokes beam)[7]. When the frequency difference between these two lasers matches the vibrational frequency of a specific chemical bond (e.g., a C-H or C=C bond), the signal from that bond is dramatically amplified, allowing for high-speed, high-resolution imaging[5][8].

-

Lipid Identification: Lipids are rich in C-H bonds. The symmetric CH₂ stretching vibration around 2845 cm⁻¹ is a hallmark of lipids and is often used to map total lipid distribution[7][9].

-

Species Specificity: Critically, unsaturated fatty acids contain C=C double bonds, which have a distinct Raman shift. Furthermore, the ratio of CH₂ to CH₃ (methyl group) signals can provide information related to the average acyl chain length of the TAGs[10].

CARS vs. SRS: An Expert's Choice

While both are powerful, a key difference influences experimental choice. CARS microscopy suffers from a "non-resonant background," an interfering signal from other molecules like water and proteins that can obscure the desired lipid signal and complicate quantification[8]. Stimulated Raman Scattering (SRS) microscopy, in contrast, is free of this non-resonant background , producing a signal that is linearly proportional to the concentration of the target molecule[1][11]. This makes SRS the superior choice for quantitative analysis of lipid composition.

Experimental Workflow: SRS Imaging of Unsaturated TAGs

This protocol outlines a method for visualizing the distribution of unsaturated lipids within lipid droplets in live cells.

Step-by-Step Methodology:

-

Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy. If studying lipid accumulation, treat with an oleic acid-BSA conjugate for 12-24 hours prior to imaging.

-

Microscope Setup: Utilize an SRS microscope equipped with a tunable picosecond laser system.

-

Tuning for Total Lipids: Tune the laser frequency difference to 2845 cm⁻¹ to acquire an image representing the distribution of all lipid droplets (based on the CH₂ bond vibration).

-

Tuning for Unsaturated Lipids: Retune the laser frequency difference to the C=C bond vibration region (typically ~1656 cm⁻¹). Acquire an image representing the distribution of unsaturated lipids.

-

Image Acquisition: Acquire Z-stacks for three-dimensional reconstruction.

-

Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to create a ratiometric image by dividing the unsaturated lipid signal (1656 cm⁻¹) by the total lipid signal (2845 cm⁻¹). This ratio provides a quantitative map of the degree of unsaturation within individual lipid droplets.

Causality Behind Experimental Choices:

-

Why Picosecond Lasers? Picosecond pulses provide a good balance between the spectral resolution needed to resolve specific Raman peaks and the high peak power required to generate a strong SRS signal.

-

Why Ratiometric Imaging? Cell thickness and droplet size can vary, affecting signal intensity. Ratiometric analysis normalizes for these factors, providing a more accurate measure of chemical composition rather than just concentration.

Table 1: Comparison of Advanced TAG Imaging Techniques

| Feature | Stimulated Raman Scattering (SRS) | MALDI Mass Spectrometry Imaging |

| Principle | Vibrational Spectroscopy | Mass-to-Charge Ratio |

| Specificity | High (Chemical Bonds) | Very High (Molecular Mass) |

| Live-Cell Imaging | Yes | No (Destructive) |

| Spatial Resolution | ~300 nm (Diffraction-limited) | 1-50 µm |

| Labeling Required | No (for endogenous) / Isotope Tags | No (Matrix required) |

| Primary Output | 2D/3D Image of bond density | 2D Ion Map of m/z |

| Key Advantage | Live-cell quantitative imaging | Precise molecular identification |

| Key Limitation | Limited chemical multiplexing | Lower spatial resolution |

Mass Spectrometry Imaging (MSI): Pinpointing Molecules in Space

While vibrational microscopy excels at mapping chemical bonds, Mass Spectrometry Imaging (MSI) provides unparalleled chemical specificity by identifying molecules based on their precise mass-to-charge ratio (m/z)[12]. Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is particularly well-suited for lipid analysis[13][14].

Principle of Operation

In MALDI-MSI, a thin tissue section or cell sample is coated with an energy-absorbing matrix. A pulsed laser is then rastered across the sample surface. At each spot, the laser desorbs and ionizes molecules from the sample, which are then identified by a mass spectrometer. By compiling the mass spectrum from every x,y coordinate, a 2D map of the distribution of any specific molecule, such as a particular TAG species, can be generated[13][15].

Diagram 1: MALDI-MSI Experimental Workflow This diagram illustrates the process from sample preparation to data analysis in a typical MALDI-MSI experiment for lipid mapping.

Experimental Protocol: MALDI-MSI of a Tissue Section

Self-Validating System: This protocol includes an essential quality control step—correlating the final ion image with traditional histology on the same tissue section to validate the anatomical localization.

Step-by-Step Methodology:

-

Sample Preparation:

-

Rapidly freeze fresh tissue in liquid nitrogen or on dry ice to preserve lipid integrity.

-

Section the frozen tissue to a thickness of 10-15 µm using a cryostat.

-

Thaw-mount the tissue section onto a conductive indium tin oxide (ITO) glass slide.

-

-

Matrix Application (Critical Step):

-

Uniformly coat the tissue with a suitable MALDI matrix for lipid analysis (e.g., 2,5-dihydroxybenzoic acid, DHB). An automated sprayer is highly recommended for creating a homogenous microcrystalline layer, which is crucial for reproducible results.

-

-

Data Acquisition:

-

Load the slide into the MALDI mass spectrometer.

-

Define the region of interest for analysis.

-

Set the instrument parameters, including laser power, raster step size (e.g., 20 µm), and mass range (e.g., m/z 700-1000 for TAGs).

-

Begin the automated acquisition run.

-

-

Data Analysis:

-

Using specialized imaging software, visualize the total ion chromatogram.

-

Identify the m/z value corresponding to a specific TAG species of interest (e.g., TAG 52:2, a common species with 52 total carbons and 2 double bonds).

-

Generate an ion map for the selected m/z, displaying its relative abundance across the tissue section.

-

-

Validation:

-

After MSI analysis, wash the matrix from the slide and perform standard histological staining (e.g., Hematoxylin and Eosin, H&E) on the same section.

-

Co-register the molecular image with the histological image to precisely correlate the distribution of the TAG species with specific cellular structures.

-

Stable Isotope Labeling: Tracing the Metabolic Fate of Fatty Acids

To understand the dynamics of TAG synthesis and localization—distinguishing between newly synthesized TAGs and those from existing stores—stable isotope labeling is the gold standard[16][17]. This technique involves introducing molecules labeled with heavy, non-radioactive isotopes (like Deuterium (²H) or Carbon-13 (¹³C)) and tracking their incorporation into downstream metabolites[18][19].

Principle of Operation

Cells are fed a "heavy" precursor, such as a deuterated fatty acid. This labeled fatty acid is then metabolized by the cell and incorporated into newly synthesized TAGs. These "heavy" TAGs can be distinguished from the pre-existing "light" TAGs by the analytical method of choice.

-

Coupling with SRS: Deuterium creates a C-D bond, which has a unique vibration in the "cell-silent" region of the Raman spectrum (2000-2300 cm⁻¹), where endogenous molecules produce little to no signal. By tuning the SRS microscope to this C-D frequency, one can specifically image the location of de novo synthesized lipids with high sensitivity and specificity[1][7].

-

Coupling with Mass Spectrometry: The addition of isotopes increases the mass of the TAG molecule by a known amount. Mass spectrometry can easily differentiate between the unlabeled and labeled TAGs, allowing for precise quantification of synthesis rates within different subcellular fractions[17][20].

Diagram 2: TAG Synthesis and Isotope Tracing This diagram shows the major pathway for TAG synthesis and how stable isotope-labeled fatty acids are incorporated and subsequently tracked.

Experimental Protocol: Pulse-Chase with Deuterated Fatty Acids and SRS Imaging

This protocol allows for the visualization of the synthesis and subsequent localization of new TAGs.

Step-by-Step Methodology:

-

Pulse Phase: Culture cells in media supplemented with a deuterated fatty acid (e.g., oleic acid-d33) for a defined period (e.g., 2-4 hours). This allows the labeled fatty acid to be taken up and incorporated into new TAGs.

-

Chase Phase: Remove the labeling media, wash the cells thoroughly with PBS, and replace it with normal, unlabeled culture media.

-

Time-Course Imaging: At various time points during the chase (e.g., 0h, 4h, 12h, 24h), image the live cells using SRS microscopy.

-

Acquire an image at 2845 cm⁻¹ to visualize all lipid droplets (both old and new).

-

Acquire a second image at the C-D vibration frequency (~2100-2200 cm⁻¹, depending on the specific label) to visualize only the newly synthesized lipid droplets.

-

-

Data Analysis:

-

Segment the images to identify individual lipid droplets.

-

Quantify the C-D signal intensity within each droplet at each time point. This allows for the tracking of newly synthesized TAGs as they are trafficked between droplets or consumed.

-

Correlative and Complementary Approaches

No single technique tells the whole story. Integrating multiple methodologies provides a more robust and comprehensive understanding.

-

Subcellular Fractionation with LC-MS/MS: This classic biochemical technique provides powerful validation for imaging data. Cells are lysed and separated into different organellar fractions (e.g., microsomes/ER, mitochondria, cytosol, and purified lipid droplets) via density gradient ultracentrifugation. The lipid content of each fraction is then extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While this method sacrifices spatial information at the single-cell level, it yields highly accurate quantitative data on the absolute concentration of dozens of different TAG species within each organelle population[3]. This is the definitive method for confirming the identity of TAG species suggested by MSI or SRS.

-

Förster Resonance Energy Transfer (FRET): FRET is a fluorescence-based technique that acts as a "spectroscopic ruler," measuring distances on a 1-10 nm scale[21][22]. While it cannot identify TAG species directly, it is invaluable for studying the localization of TAG-metabolizing enzymes. By fluorescently tagging a lipase (e.g., with GFP) and a lipid droplet surface protein (e.g., with RFP), FRET can reveal when and where these proteins come into close contact, indicating sites of active TAG lipolysis. This provides functional localization data that complements the chemical maps from other techniques.

Conclusion and Future Perspectives

The localization of specific TAG species is no longer a black box. The synergistic application of advanced imaging and analytical techniques allows us to create detailed maps of lipid composition at a subcellular level. Label-free vibrational microscopy (especially SRS) offers unparalleled insight into the dynamics of lipid metabolism in living cells, while MALDI-MSI provides the ultimate chemical specificity for endpoint analysis in tissues. When combined with the metabolic tracing power of stable isotopes and validated by traditional biochemical methods, these approaches provide a powerful toolkit for researchers.

The future lies in the further integration of these modalities. Correlative light and electron microscopy (CLEM) combined with SRS could link the chemical identity of a lipid droplet to its ultrastructural environment. The continued improvement in the spatial resolution of MSI and the development of novel Raman tags will open new avenues to explore the intricate and beautiful world of lipid biology, driving forward our understanding of metabolic disease and enabling the development of more targeted therapeutics.

References

- 1. Stimulated Raman Scattering Imaging Sheds New Light on Lipid Droplet Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldscientific.com [worldscientific.com]

- 3. Subcellular localisation and composition of intramuscular triacylglycerol influence insulin sensitivity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. arxiv.org [arxiv.org]

- 6. Quantitative imaging of lipid droplets in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Shedding new light on lipid biology with coherent anti-Stokes Raman scattering microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulated Raman Imaging of Lipids Droplets | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mass spectrometry-based lipid analysis and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Imaging of lipid species by MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mass spectrometry imaging of lipids: untargeted consensus spectra reveal spatial distributions in Niemann-Pick disease type C1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. joe.bioscientifica.com [joe.bioscientifica.com]

- 17. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 18. isotope.com [isotope.com]

- 19. mdpi.com [mdpi.com]

- 20. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 22. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Mixed-Acid Triacylglycerols

Abstract

Mixed-acid triacylglycerols (TAGs), esters of glycerol with three different fatty acids, are fundamental components of natural fats and oils, playing a critical role in the physicochemical properties of foods, pharmaceuticals, and cosmetics.[1][2] Their structural heterogeneity, arising from the varied nature and positional distribution of the constituent fatty acids, gives rise to complex physical behaviors, including intricate melting and crystallization profiles, rich polymorphism, and variable solubility. Understanding these properties is paramount for researchers, scientists, and drug development professionals to control product texture, stability, and bioavailability. This guide provides a comprehensive exploration of the core physical properties of mixed-acid TAGs, detailing the underlying principles and offering practical, field-proven methodologies for their characterization.

Introduction: The Structural Basis of Complexity

Triacylglycerols (TAGs) are broadly classified into monoacid TAGs, containing only one type of fatty acid, and mixed-acid TAGs, which incorporate two or three different fatty acids.[1] While monoacid TAGs serve as useful models, the majority of naturally occurring and industrially relevant fats are composed of mixed-acid TAGs.[1] The physical properties of these molecules are dictated by several factors:

-

Fatty Acid Composition: The chain length, degree of saturation, and the configuration of double bonds (cis or trans) of the constituent fatty acids significantly influence intermolecular interactions and, consequently, the bulk physical properties.[1] Saturated fatty acids lead to higher melting points compared to their unsaturated counterparts of the same chain length.[2]

-

Positional Isomerism: The specific location (sn-1, sn-2, or sn-3) of the fatty acids on the glycerol backbone creates distinct isomers with unique physical characteristics. For instance, 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) and 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) exhibit different phase behaviors when mixed with other TAGs.[3]

-

Chirality: The presence of a chiral center at the sn-2 position in asymmetric TAGs can also influence their polymorphic behavior and mixing properties.[1]

This inherent complexity necessitates a multi-faceted analytical approach to fully characterize the physical properties of mixed-acid TAGs.

Phase Behavior of Mixed-Acid TAGs: A World of Interactions

When mixed, TAGs can exhibit a range of phase behaviors, primarily categorized as solid solutions, eutectic systems, or the formation of molecular compounds.[1][4] Understanding these behaviors is crucial for predicting the physical properties of fat blends.

Solid Solutions

In a solid solution, two or more components are miscible in all proportions in both the liquid and solid states.[1] This typically occurs when the constituent TAGs have very similar molecular structures, allowing them to co-crystallize within the same crystal lattice without significant disruption. For binary mixtures of tri-saturated TAGs with a small chain-length difference (e.g., 2 carbon atoms), the formation of completely miscible solid solution phases in the less stable α and β' polymorphs has been reported.[4]

Eutectic Systems

A eutectic system is formed when two components are completely miscible in the liquid state but are immiscible in the solid state. This results in a mixture that has a lower melting point than either of the individual components. The point of lowest melting temperature is known as the eutectic point. Eutectic behavior is common in binary mixtures of TAGs, for example, in the most stable β polymorph of some tri-saturated TAG mixtures and in certain saturated-unsaturated mixed-acid TAG combinations like PPO/OPO.[3][4]

Molecular Compounds

In some cases, two different TAG molecules can crystallize together in a specific stoichiometric ratio to form a new crystalline structure with distinct physical properties, known as a molecular compound.[1][3] The formation of molecular compounds can be either stable or metastable. For instance, molecular compounds have been observed in mixtures of OOP/OPO and PPO/OOP under metastable conditions.[3]

The phase behavior of a given TAG mixture is influenced by factors such as the structural similarity of the components, their polymorphism, and the thermal history of the sample.[1]

Polymorphism: The Many Crystalline Faces of Triacylglycerols

Polymorphism is the ability of a substance to exist in more than one crystalline form. TAGs are notoriously polymorphic, typically exhibiting three main polymorphs: α, β', and β, in order of increasing stability and melting point.[5][6] These forms are distinguished by their subcell structures, which describe the cross-sectional packing of the aliphatic chains.[5]

-

α (Alpha) Form: This is the least stable polymorph with a hexagonal subcell packing. It has the lowest melting point and is typically formed upon rapid cooling from the melt.[5] The α form plays a critical role as a precursor for the crystallization of more stable forms.[5]

-

β' (Beta-Prime) Form: This form has an orthorhombic perpendicular subcell packing and is intermediate in stability and melting point. The β' form is often desired in food products for its fine crystal network, which contributes to a smooth texture.

-

β (Beta) Form: This is the most stable polymorph with a triclinic parallel subcell packing and the highest melting point. While stable, the β form can lead to the formation of large, coarse crystals, which can be undesirable in certain applications.[5]

The specific polymorphic behavior of mixed-acid TAGs is more complex than that of monoacid TAGs due to modifications in molecular interactions, methyl end stacking, and glycerol conformation.[1][7] The transformation from a less stable to a more stable form is typically irreversible.

Characterization Techniques: Unraveling the Physical Properties

A combination of analytical techniques is essential for a thorough characterization of the physical properties of mixed-acid TAGs.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure the heat flow associated with transitions in materials as a function of temperature or time.[8][9] It is widely used to study the melting and crystallization behavior of fats and oils.[8]

Key Information Obtained from DSC:

-

Melting and Crystallization Temperatures: Onset, peak, and endset temperatures provide information about the thermal transitions.

-

Enthalpy of Fusion and Crystallization: The area under the melting or crystallization peak is proportional to the energy required for the transition, providing insights into the degree of crystallinity.

-

Polymorphic Transitions: The presence of multiple peaks or exothermic events during heating can indicate polymorphic transformations.[10]

Experimental Protocol: DSC Analysis of Mixed-Acid TAGs

-

Sample Preparation: Accurately weigh 5-10 mg of the TAG sample into an aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program:

-

Initial Heating: Heat the sample to a temperature sufficiently above its melting point (e.g., 80°C) to erase any previous thermal history and hold for 10 minutes.

-

Controlled Cooling: Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -40°C) to observe crystallization.

-

Controlled Heating: Heat the sample at a controlled rate (e.g., 5°C/min) to observe melting and any polymorphic transitions.[11]

-

-

Data Analysis: Analyze the resulting thermogram to determine the temperatures and enthalpies of the observed transitions.

Causality Behind Experimental Choices:

-

Erasing Thermal History: The initial heating step is crucial to ensure that the observed crystallization and melting behavior is a true reflection of the sample's properties under the controlled conditions of the experiment, rather than being influenced by its previous processing or storage.

-

Controlled Cooling and Heating Rates: Using a controlled rate allows for reproducible results and can influence the polymorphic form that crystallizes. Different rates can be used to study kinetic effects.[12]

X-Ray Diffraction (XRD)

XRD is an indispensable technique for elucidating the crystalline structure of materials.[13] For TAGs, XRD is used to identify the polymorphic form by analyzing the characteristic diffraction patterns.

Key Information Obtained from XRD:

-

Short Spacings: These relate to the subcell packing of the fatty acid chains and are unique for each polymorphic form (α, β', β).

-

Long Spacings: These provide information about the lamellar structure, indicating whether the TAGs are packed in a double (2L) or triple (3L) chain length structure.[4]

Experimental Protocol: Powder XRD Analysis of TAG Polymorphs

-

Sample Preparation: The TAG sample is crystallized under controlled conditions (e.g., specific temperature and time) to obtain the desired polymorphic form. The sample is then finely ground into a powder.

-

Instrument Setup: A powder diffractometer with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a range of 2θ angles to collect the diffraction pattern. Separate scans are typically performed for the wide-angle region (short spacings) and the small-angle region (long spacings).

-

Data Analysis: The positions (d-spacings) and intensities of the diffraction peaks are analyzed to identify the polymorphic form and lamellar structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure and composition of TAGs.[14][15] High-resolution NMR can provide both qualitative and quantitative information.[16]

Key Information Obtained from NMR:

-

Fatty Acid Composition: ¹H and ¹³C NMR can be used to determine the relative amounts of different fatty acids (saturated, monounsaturated, polyunsaturated) in a TAG mixture.[15][17]

-

Positional Distribution: ¹³C NMR can provide information about the distribution of fatty acids at the sn-2 position versus the sn-1,3 positions.[18]

-

Real-time Monitoring: ¹H NMR can be used to monitor dynamic processes such as lipolysis in real-time.[17]

Experimental Protocol: ¹H NMR for Fatty Acid Composition

-

Sample Preparation: Dissolve a known amount of the TAG sample in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer.

-

Data Analysis: Integrate the signals corresponding to specific protons (e.g., olefinic, methylene, methyl) to calculate the relative proportions of different fatty acid types.

Solubility of Mixed-Acid Triacylglycerols

The solubility of mixed-acid TAGs is a critical property, particularly in pharmaceutical applications where they can be used as solvents or as components of lipid-based drug delivery systems.[19] Generally, TAGs are non-polar and hydrophobic, making them insoluble in water but soluble in organic solvents.[2][20]

Factors Influencing Solubility:

-

Solvent Polarity: TAGs are more soluble in non-polar organic solvents like hexane and diethyl ether than in polar solvents like ethanol.[21]

-

Fatty Acid Chain Length: Solubility generally increases with decreasing chain length of the fatty acids.[22]

-

Degree of Unsaturation: The presence of double bonds tends to increase solubility.

-

Temperature: Solubility typically increases with increasing temperature.

Applications in Drug Development

The unique physical properties of mixed-acid TAGs make them valuable excipients in drug development.

-

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): The controlled crystallization of TAGs into specific polymorphic forms is crucial for the formulation of SLNs and NLCs, which are used as carriers for poorly water-soluble drugs.[5] The metastable α polymorph, for instance, can offer a higher loading capacity for some drugs.[5]

-

Oral Drug Delivery: The inherent ability of the body to absorb fatty acids can be leveraged to enhance the oral bioavailability of certain drugs by chemically linking them to fatty acids.[23][24]

-

Topical and Transdermal Formulations: Medium-chain triacylglycerols (MCTs) are often used in topical and transdermal formulations due to their excellent skin-spreading properties, penetration enhancement, and solvent capabilities.[19][25]

Conclusion

The physical properties of mixed-acid triacylglycerols are a direct consequence of their complex molecular structure. A thorough understanding of their phase behavior, polymorphism, and solubility is essential for manipulating and controlling the functional attributes of a wide range of products. The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of these fascinating and technologically important molecules.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. brainkart.com [brainkart.com]

- 3. Phase behavior of binary mixture systems of saturated-unsaturated mixed-acid triacylglycerols: effects of glycerol structures and chain-chain interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Study on Alpha-Form Crystallization of Mixed-Acid Triacylglycerols POP, PPO, and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple β Forms of Saturated Monoacid Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arjonline.org [arjonline.org]

- 10. Systematic Investigation of Co-Crystallization Properties in Binary and Ternary Mixtures of Triacylglycerols Containing Palmitic and Oleic Acids in Relation with Palm Oil Dry Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 14. High‐resolution nuclear magnetic resonance spectroscopy —Applications to fatty acids and triacylglycerols | Zendy [zendy.io]

- 15. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistry.uoc.gr [chemistry.uoc.gr]

- 17. 1H-NMR spectroscopy can accurately quantitate the lipolysis and oxidation of cardiac triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aocs.org [aocs.org]

- 19. Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review [jstage.jst.go.jp]

- 20. brainkart.com [brainkart.com]

- 21. researchgate.net [researchgate.net]

- 22. DSpace [dr.lib.iastate.edu]

- 23. Fatty acid in triglycerides proves an effective platform for biological drug delivery | EurekAlert! [eurekalert.org]

- 24. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jstage.jst.go.jp [jstage.jst.go.jp]

Methodological & Application

Application Note & Protocol Guide: Advanced Strategies for the HPLC Separation of Triacylglycerol Isomers

Abstract

The precise separation and characterization of triacylglycerol (TAG) isomers are critical in fields ranging from food science and nutrition to drug development and lipidomics. TAG isomers, which possess the same molecular weight but differ in the positional distribution of fatty acids on the glycerol backbone (regioisomers) or the location and geometry of double bonds within the fatty acid chains, often exhibit distinct physical, chemical, and biological properties. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful analytical tool for resolving these closely related molecules. This comprehensive guide provides an in-depth exploration of the principles and methodologies for the successful HPLC separation of TAG isomers. We will delve into the nuances of stationary and mobile phase selection, the critical role of temperature, and advanced detection techniques. Detailed, field-proven protocols for sample preparation, method development, and analysis are provided to equip researchers, scientists, and drug development professionals with the knowledge to tackle the challenges of TAG isomer analysis.

Introduction: The Challenge of Triacylglycerol Isomerism

Triacylglycerols are the primary components of natural fats and oils, consisting of a glycerol backbone esterified with three fatty acids.[1][2] The complexity of TAG mixtures arises from the vast number of possible combinations of different fatty acids. This complexity is further compounded by the existence of isomers:

-

Regioisomers: These isomers differ in the position (sn-1, sn-2, or sn-3) of the fatty acids on the glycerol backbone. For instance, a TAG with two molecules of fatty acid A and one of fatty acid B can exist as AAB (e.g., sn-1,2-diacyl-3-acyl-glycerol) or ABA (sn-1,3-diacyl-2-acyl-glycerol).[3][4]

-

Geometric Isomers: These isomers arise from the presence of carbon-carbon double bonds in the fatty acid chains, which can exist in either a cis or trans configuration.

-

Positional Isomers (Fatty Acid Chain): These isomers have the same fatty acid composition, but the double bonds are located at different positions along the fatty acid chain.

The subtle structural differences between these isomers can significantly impact their metabolic fate and physiological effects, making their separation and quantification a crucial analytical task.

Chromatographic Principles for TAG Isomer Separation

The successful HPLC separation of TAG isomers hinges on exploiting their subtle differences in physicochemical properties. Two primary HPLC modes have proven to be most effective: Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC.

Non-Aqueous Reversed-Phase (NARP) HPLC

NARP-HPLC is the most widely used technique for TAG analysis. In this mode, a non-polar stationary phase (typically C18 or C30) is used with a polar mobile phase.[3]

Separation Mechanism: The retention of TAGs in NARP-HPLC is primarily governed by their Equivalent Carbon Number (ECN) , an empirical value that reflects the molecule's overall hydrophobicity.[1] The ECN is calculated as:

ECN = CN - 2 * DB

where:

-

CN is the total number of carbon atoms in the three fatty acid chains.

-

DB is the total number of double bonds in the three fatty acid chains.

TAGs with a higher ECN are more hydrophobic and will have longer retention times. Within a group of TAGs with the same ECN, further separation can be achieved based on the chain length of the fatty acids.[5]

For regioisomers, the elution order is influenced by the fatty acid at the sn-2 position. Generally, a regioisomer with an unsaturated fatty acid at the sn-2 position will elute earlier than its counterpart with the unsaturated fatty acid at the sn-1 or sn-3 position.[3]

Causality Behind Experimental Choices in NARP-HPLC:

-

Stationary Phase Selection:

-

C18 Columns: These are the workhorses for TAG analysis, offering excellent hydrophobicity and resolving power.[3] Polymeric bonded C18 phases can provide enhanced shape selectivity for regioisomers.[6][7]

-

C30 Columns: These columns offer increased retention and can be beneficial for separating complex mixtures and geometric isomers.

-

Phenyl Columns: The pi-pi interactions offered by phenyl stationary phases can provide alternative selectivity for TAGs containing aromatic fatty acids or a high degree of unsaturation.

-

-

Mobile Phase Composition:

-

Solvent Strength: A gradient elution is typically employed, starting with a weaker mobile phase (e.g., acetonitrile) and gradually increasing the proportion of a stronger, less polar solvent (e.g., isopropanol, acetone, or methylene chloride).[8]

-

Solvent Selectivity: The choice of the strong solvent can influence the selectivity of the separation. Acetone and isopropanol are commonly used and offer good solubility for TAGs.[9]

-

-

Temperature Control: Column temperature is a critical parameter. Lowering the temperature can sometimes enhance the resolution of regioisomers, although it may lead to longer analysis times and increased backpressure.[3][6]

Silver-Ion HPLC (Ag-HPLC)

Ag-HPLC is a powerful technique specifically designed for separating TAGs based on the number, position, and geometry of double bonds in their fatty acid chains.[10][11]

Separation Mechanism: The stationary phase in Ag-HPLC is impregnated with silver ions (Ag+). These silver ions form reversible pi-complexes with the double bonds of the unsaturated fatty acid chains.[10] The strength of this interaction, and thus the retention time, is influenced by:

-